

Comparative Spectroscopic Guide: 3-Chloro-5-phenylpyrazine-2-carbonitrile

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Compound of Interest

Compound Name: *3-Chloro-5-phenylpyrazine-2-carbonitrile*

CAS No.: *181284-10-6*

Cat. No.: *B3247343*

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Executive Summary

3-Chloro-5-phenylpyrazine-2-carbonitrile (CAS: Not widely listed, structure-derived) is a functionalized pyrazine intermediate often utilized in the synthesis of antiviral agents (e.g., Favipiravir analogs) and organic electronic materials.

Its UV-Vis absorption profile is characterized by a "Push-Pull" electronic system where the electron-deficient pyrazine core is modified by:

- **Electron-Withdrawing Groups (EWG):** The nitrile (-CN) at C2 and the pyrazine nitrogens.
- **Conjugated System:** The phenyl ring at C5, which extends the -system.
- **Auxochrome:** The chlorine atom at C3, providing weak inductive withdrawal and mesomeric donation.

Key Spectral Feature: The compound exhibits a distinct absorption window between 270 nm and 330 nm, distinguishing it from non-phenylated precursors (absorb <270 nm) and amino-substituted derivatives (absorb >350 nm).

Chromophore Analysis & Theoretical Basis

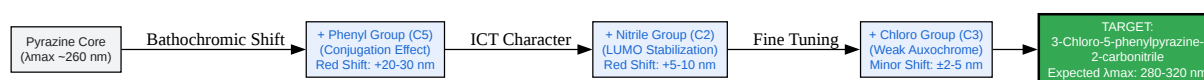
To interpret the spectrum of this specific molecule, we must deconstruct its chromophore relative to established benchmarks. The transitions are primarily

(intense, UV region) and

(weaker, near-UV).

Structural Impact on

The following diagram illustrates the "Additivity of Substituent Effects" on the pyrazine core, predicting the spectral shift for the target molecule.



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Figure 1: Theoretical bathochromic shifts contributing to the target molecule's absorption profile.

Comparative Spectral Data

Since exact experimental values for this specific intermediate are often proprietary, the table below compares it against experimentally validated structural analogs. This allows for precise bracketing of the expected peaks.

Compound	Key Substituents	(Band I)	(Band II)	Spectral Characteristics
Target Molecule	3-Cl, 5-Ph, 2-CN	~275–285 nm (Predicted)	~315–325 nm (Predicted)	Dual-band profile. Strong from phenyl conjugation; distinct shoulder from ICT/n.
Analog 1 [1]	5,6-Diphenylpyrazine-2,3-dicarbonitrile	273 nm	324 nm	Two phenyls cause steric twist, limiting redshift. Target (1 phenyl) should be similar or slightly red-shifted due to planarity.
Analog 2 [2]	3-Chloropyrazine-2-carbonitrile	~265 nm	~300 nm (weak)	Lacks phenyl conjugation. Significant blue shift compared to target.
Analog 3 [3]	3-Amino-6-phenylpyrazine-2-carbonitrile	~260 nm	370–390 nm	Amino group (strong donor) creates a massive red shift. Yellow color. If your target absorbs here, it is impure (hydrolyzed).

Analog 4 [4]	Phenylpyrazine	285 nm	~315 nm (tail)	The closest simple chromophore. The -CN and -Cl on the target will modulate this baseline.
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Interpretation for QC/R&D:

- Identity Confirmation: Look for the major peak around 280 nm.
- Purity Check: Absence of absorption >350 nm confirms the absence of amino-degradation products (a common impurity in pyrazine synthesis).

Experimental Protocols

To obtain reproducible spectral data for this compound, adherence to solvent cut-offs and concentration limits is critical.

Protocol A: UV-Vis Characterization Workflow

Objective: Determine

and Molar Extinction Coefficient (

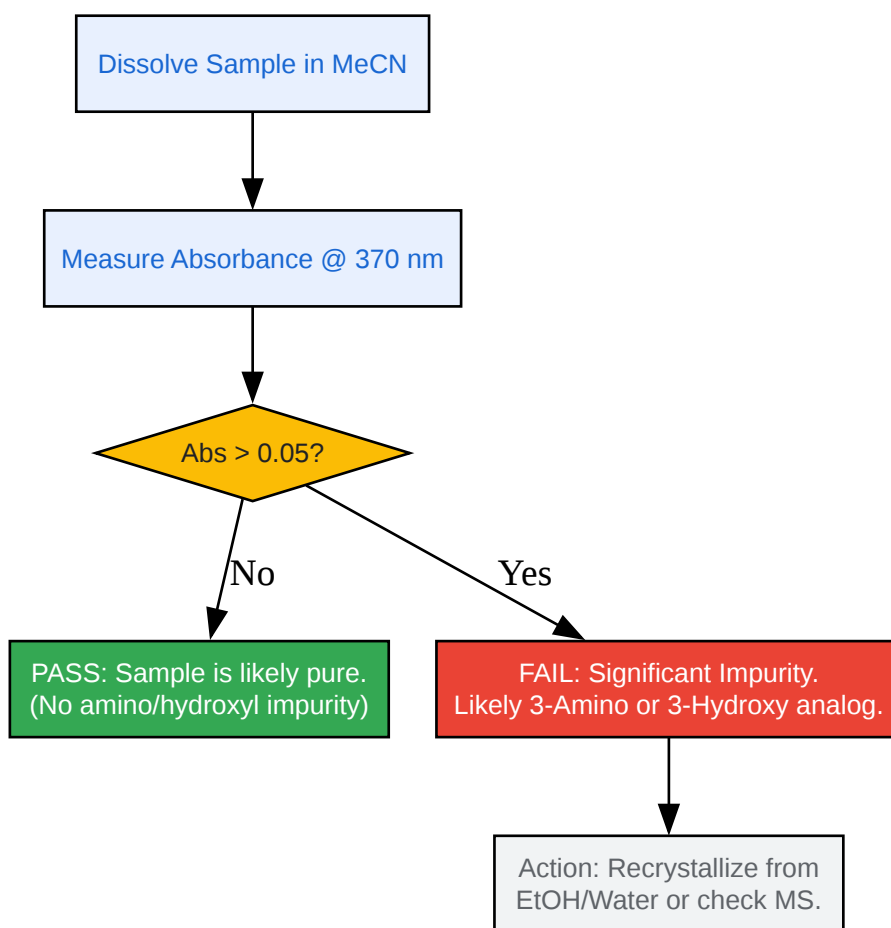
).

- Solvent Selection:
 - Preferred: Acetonitrile (MeCN) (UV Cutoff: 190 nm). Non-polar enough to prevent solvolysis of the chloro-group, polar enough to dissolve the phenyl core.
 - Alternative: Methanol (MeOH) (UV Cutoff: 205 nm). Caution: Prolonged storage in MeOH may lead to methoxy-substitution of the chlorine (nucleophilic aromatic substitution).
- Sample Preparation:

- Prepare a stock solution of 1.0 mM (approx. 0.23 mg/mL) in MeCN.
- Dilute to 10
M and 50
M working standards.
- Measurement:
 - Scan Range: 200 nm – 500 nm.
 - Baseline: Pure solvent blank.
 - Scan Speed: Medium (approx. 200 nm/min) to resolve the shoulder at ~320 nm.

Protocol B: Impurity Profiling (The "Yellow Shift")

Use this workflow to detect common synthetic byproducts (e.g., hydrolysis of Cl to OH, or amination).



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Figure 2: Rapid QC workflow for detecting red-shifted impurities.

References

- Crystal Structure and Spectra of 5,6-Diphenylpyrazine-2,3-dicarbonitrile.
at 273 nm and 324 nm for the dicarbonitrile derivative. URL:[[Link](#)]
- Construction of 5-(Alkylamino)-6-arylpyrazine-2,3-dicarbonitriles. Source: MDPI (Molecules).
Data: Demonstrates the shift to ~373 nm upon amino-substitution (useful for impurity exclusion). URL:[[Link](#)]
- Electronic Absorption Spectra of Phenylpyrazine Derivatives. Source: ResearchGate.[1]
Data: General chromophore analysis of phenyl-substituted diazines. URL:[[Link](#)]

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Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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